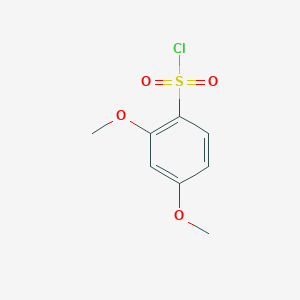
2,4-ジメトキシベンゼンスルホニルクロリド
概要
説明
2,4-Dimethoxybenzenesulfonyl chloride is an organic compound with the molecular formula C8H9ClO4S and a molecular weight of 236.67 g/mol . It is a derivative of benzenesulfonyl chloride, characterized by the presence of two methoxy groups at the 2 and 4 positions on the benzene ring. This compound is known for its reactivity and is commonly used in organic synthesis and various chemical reactions.
科学的研究の応用
2,4-Dimethoxybenzenesulfonyl chloride has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent for introducing the sulfonyl chloride functional group into organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biochemistry: Utilized in the modification of biomolecules such as peptides and proteins.
Material Science: Applied in the preparation of functionalized polymers and advanced materials.
作用機序
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 2,4-Dimethoxybenzenesulfonyl chloride . For instance, the compound’s reactivity might be enhanced under basic conditions, which favor nucleophilic substitution reactions.
準備方法
Synthetic Routes and Reaction Conditions: 2,4-Dimethoxybenzenesulfonyl chloride can be synthesized from 1,3-dimethoxybenzene through a reaction with chlorosulfonic acid in the presence of chloroform . The reaction typically involves the following steps:
- Dissolving 1,3-dimethoxybenzene in chloroform.
- Adding chlorosulfonic acid dropwise while maintaining the reaction temperature.
- Stirring the reaction mixture for a specified period to ensure complete sulfonylation.
- Isolating the product by filtration and purification.
Industrial Production Methods: Industrial production of 2,4-dimethoxybenzenesulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
化学反応の分析
Types of Reactions: 2,4-Dimethoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water or aqueous bases, it hydrolyzes to form 2,4-dimethoxybenzenesulfonic acid.
Reduction: It can be reduced to the corresponding sulfinic acid under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Hydrolysis Agents: Water, aqueous sodium hydroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Sulfinic Acid: Formed by reduction.
類似化合物との比較
2,5-Dimethoxybenzenesulfonyl Chloride: Similar structure but with methoxy groups at the 2 and 5 positions.
3,4-Dimethoxybenzenesulfonyl Chloride: Methoxy groups at the 3 and 4 positions.
4-Methoxybenzenesulfonyl Chloride: Single methoxy group at the 4 position.
Uniqueness: 2,4-Dimethoxybenzenesulfonyl chloride is unique due to the specific positioning of the methoxy groups, which significantly influences its reactivity and the types of reactions it can undergo. The electron-donating effects of the methoxy groups enhance the electrophilicity of the sulfonyl chloride group, making it a versatile reagent in organic synthesis.
特性
IUPAC Name |
2,4-dimethoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S/c1-12-6-3-4-8(14(9,10)11)7(5-6)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGZKRRIULCJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370406 | |
| Record name | 2,4-Dimethoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63624-28-2 | |
| Record name | 2,4-Dimethoxybenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63624-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed reaction mechanism for the solvolysis of 2,4-Dimethoxybenzenesulfonyl chloride in alcohol/water mixtures?
A1: The research paper proposes a bimolecular nucleophilic substitution (SN2) mechanism for the solvolysis of 2,4-Dimethoxybenzenesulfonyl chloride in alcohol/water mixtures []. This conclusion is based on several key findings:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one](/img/structure/B1301924.png)


